Cas no 1217669-05-0 (ethyl 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate)

Ethyl 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate is a chiral heterocyclic compound featuring a pyrrolidine-oxazole scaffold, which is of interest in medicinal chemistry and asymmetric synthesis. The (2S)-pyrrolidin-2-yl moiety provides a stereogenic center, making it valuable for enantioselective applications. The oxazole ring enhances its utility as a versatile intermediate for constructing pharmacologically active molecules, particularly in the development of protease inhibitors and other bioactive agents. Its ethyl ester group offers synthetic flexibility for further functionalization. This compound is characterized by high purity and stability, ensuring reliable performance in research and industrial applications. Its structural features make it a promising candidate for drug discovery and fine chemical synthesis.
ethyl 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate structure
1217669-05-0 structure
Product Name:ethyl 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate
CAS No:1217669-05-0
MF:C10H14N2O3
MW:210.229762554169
CID:5799386
PubChem ID:29948506
Update Time:2025-10-28

ethyl 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1217669-05-0
    • EN300-1673203
    • ethyl 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate
    • AKOS015901206
    • Inchi: 1S/C10H14N2O3/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7/h6-7,11H,2-5H2,1H3/t7-/m0/s1
    • InChI Key: YPNIMXMSGZZNHM-ZETCQYMHSA-N
    • SMILES: O1C=C(C(=O)OCC)N=C1[C@@H]1CCCN1

Computed Properties

  • Exact Mass: 210.10044231g/mol
  • Monoisotopic Mass: 210.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 64.4Ų

ethyl 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate Pricemore >>

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Additional information on ethyl 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate

Introduction to Ethyl 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate (CAS No. 1217669-05-0)

Ethyl 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 1217669-05-0, belongs to the class of oxazole derivatives, which are known for their broad spectrum of biological activities. The presence of a (2S)-pyrrolidin-2-yl moiety in its structure adds to its complexity and potential therapeutic applications.

The ethyl 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate molecule is characterized by a rigid heterocyclic core, which is essential for its interaction with biological targets. The oxazole ring, a five-membered aromatic ring containing two oxygen atoms, is a key pharmacophore that contributes to the compound's binding affinity and specificity. Additionally, the (2S)-pyrrolidin-2-yl group introduces steric and electronic features that can modulate the compound's biological activity.

In recent years, there has been a growing interest in the development of oxazole-based drugs due to their efficacy in treating various diseases. The ethyl 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate has been studied for its potential role in neurological disorders, where its ability to interact with specific neurotransmitter receptors has been highlighted. Preclinical studies have demonstrated promising results in terms of antidepressant and anxiolytic effects, making it a candidate for further development.

The synthesis of this compound involves multiple steps, including the formation of the oxazole ring and the introduction of the (2S)-pyrrolidin-2-yl group. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. Techniques such as chiral resolution and stereoselective reactions have been utilized to achieve the desired enantiomeric purity.

One of the most intriguing aspects of the ethyl 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate is its potential role in drug-drug interactions. Due to its complex structure, it may interact with multiple biological targets, leading to synergistic effects or side effects. Understanding these interactions is crucial for optimizing therapeutic outcomes and minimizing adverse reactions.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mode of action of this compound with high accuracy. Molecular docking studies have revealed that the ethyl 2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate can effectively bind to several key receptors involved in neurological disorders. This computational evidence supports the hypothesis that this compound may be a valuable candidate for further clinical investigation.

The pharmacokinetic properties of the ethyl 2-[(2S)-pyrrolidin-2-yli]-1,3-oxtaole -4 carboxylic acid ethylester (CAS No:1217669 -05 -0) are also under investigation. Studies have shown that it exhibits good oral bioavailability and moderate metabolic stability, which are favorable characteristics for a potential drug candidate. However, further research is needed to optimize its pharmacokinetic profile and ensure long-term safety.

In conclusion, the ethyl 2-[ ( 25 ) - py r oli di ni n -25 ) y l ] -13 - o x az ol e -45 ) car box y l ate ( C A S N O .1217669 -05 -0) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an attractive candidate for further research and development. As our understanding of its mechanisms of action continues to grow, we can expect more insights into its therapeutic potential and how it can be best utilized in treating various diseases.

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